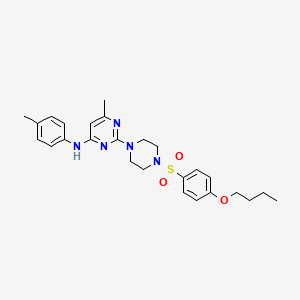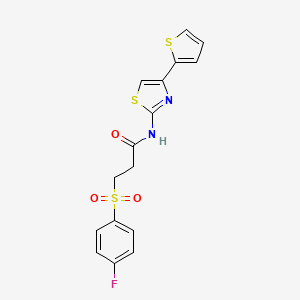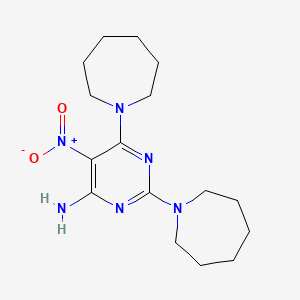![molecular formula C25H23NO5 B11256185 7'-hydroxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11256185.png)
7'-hydroxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-HYDROXY-8’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE: is a complex organic compound that belongs to the class of bichromenes. This compound is characterized by its unique structure, which includes a bichromene core with hydroxy and methylpiperidinylmethyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7’-HYDROXY-8’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of a bichromene derivative with a methylpiperidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bichromene core can be reduced under hydrogenation conditions to yield dihydrobichromene derivatives.
Substitution: The methylpiperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobichromene derivatives.
Substitution: Formation of substituted bichromene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new bichromene derivatives with potential biological activities .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the development of new chemical entities .
Wirkmechanismus
The mechanism of action of 7’-HYDROXY-8’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the bichromene core can engage in π-π interactions with aromatic residues. The methylpiperidinylmethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets .
Vergleich Mit ähnlichen Verbindungen
- 3-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H-CHROMENE-2-ONE
- 7-HYDROXY-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H-CHROMENE-2-ONE
- 3-(BENZO[D]THIAZOL-2-YL)-7-HYDROXY-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H-CHROMENE-2-ONE
Uniqueness: The unique combination of the bichromene core with hydroxy and methylpiperidinylmethyl substituents distinguishes 7’-HYDROXY-8’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C25H23NO5 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H23NO5/c1-15-5-4-10-26(13-15)14-20-21(27)9-8-17-18(12-23(28)31-24(17)20)19-11-16-6-2-3-7-22(16)30-25(19)29/h2-3,6-9,11-12,15,27H,4-5,10,13-14H2,1H3 |
InChI-Schlüssel |
RBLPNGHTIAUSCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide](/img/structure/B11256107.png)
![1-(5-chloro-2-methoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11256113.png)

![Methyl 2-({[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11256124.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11256144.png)

![N-(4-bromo-2-fluorophenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11256161.png)
![N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256168.png)
![N-(4-chlorobenzyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256173.png)
![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11256181.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B11256192.png)
![N-(4-ethoxyphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11256202.png)
